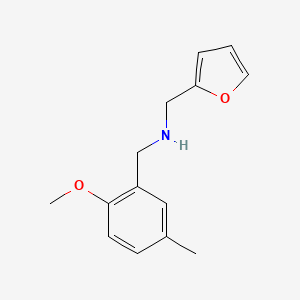
1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine is an organic compound that features a furan ring and a methoxy-methylbenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine typically involves the reaction of furan-2-carbaldehyde with 2-methoxy-5-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and an acid catalyst like acetic acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine involves its interaction with specific molecular targets and pathways. The furan ring and methoxy-methylbenzylamine moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-yl)-N-(2-methoxybenzyl)methanamine
- 1-(Furan-2-yl)-N-(2-methylbenzyl)methanamine
- 1-(Furan-2-yl)-N-(2-methoxy-4-methylbenzyl)methanamine
Uniqueness
1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine is unique due to the specific positioning of the methoxy and methyl groups on the benzylamine moiety
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(2-methoxy-5-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C14H17NO2/c1-11-5-6-14(16-2)12(8-11)9-15-10-13-4-3-7-17-13/h3-8,15H,9-10H2,1-2H3 |
InChI Key |
CWWKEUHTWQAYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CNCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















